molecular formula C14H22N2 B1522787 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine CAS No. 1269152-53-5

1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine

Cat. No.: B1522787
CAS No.: 1269152-53-5
M. Wt: 218.34 g/mol
InChI Key: YANPMOTVPRGJPN-UHFFFAOYSA-N
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Description

1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine is a chemical compound with the CAS Number: 1269152-53-5 . It has a molecular weight of 218.34 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(aminomethyl)-N-(1-phenylethyl)cyclopentanamine . The InChI code is 1S/C14H22N2/c1-12(13-7-3-2-4-8-13)16-14(11-15)9-5-6-10-14/h2-4,7-8,12,16H,5-6,9-11,15H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Polymer Synthesis : A study involving the synthesis of cyclopentano-N-methylphosphatidylethanolamines illustrates the challenges and solutions in synthesizing complex molecules using aminolysis. This research highlights the nuanced conditions required for achieving desired outcomes in polymer chemistry (H. Pajouhesh & A. J. Hancock, 1984).

  • Functionalized Polymers : Research on the synthesis of primary amine end-functionalized polystyrene and poly(methyl methacrylate) through living anionic polymerization techniques showcases the potential of such compounds in creating novel materials with specific end-group functionalities (H. Ji, Georgios Sakellariou & J. Mays, 2007).

Chemical Reactions and Mechanisms

  • Catalytic Activity : The role of different substituents on the catalytic activity of complexes, particularly in reactions like the tetramerization of ethylene, has been explored, providing insights into how minor changes in molecular structure can significantly affect catalytic performance and selectivity (S. Kuhlmann et al., 2007).

  • Chemical Shifts Prediction : The prediction of ^1H chemical shifts in amines through semiempirical and ab initio investigation offers a deeper understanding of the electronic environment in amines, aiding in NMR spectroscopy analysis and structure elucidation (E. Basso, G. F. Gauze & R. J. Abraham, 2007).

Applications in Material Science

  • Self-Assembly and Vapor Sensing : The development of amphiphilic perylene-cyclodextrin conjugates that self-assemble into structures with specific morphologies showcases the application of such molecules in sensing technologies, especially for detecting organic amines in solid-state fluorescence sensing (Bang-Ping Jiang, Dong‐sheng Guo & Yu Liu, 2010).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(13-7-3-2-4-8-13)16-14(11-15)9-5-6-10-14/h2-4,7-8,12,16H,5-6,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANPMOTVPRGJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186369
Record name Benzenemethanamine, N-[1-(aminomethyl)cyclopentyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-53-5
Record name Benzenemethanamine, N-[1-(aminomethyl)cyclopentyl]-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-[1-(aminomethyl)cyclopentyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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